

Diosuxentan Demonstrates Promising Reductions in Proteinuria in Nephropathy Models, Challenging Standard of Care

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Compound of Interest

Compound Name: *Diosuxentan*

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Shanghai, China - New data on **Diosuxentan** (SC0062), a novel, potent, and selective endothelin receptor type A (ETA) antagonist, reveals significant reductions in proteinuria in patients with IgA nephropathy (IgAN) and diabetic kidney disease (DKD). These findings position **Diosuxentan** as a potential new therapeutic option, benchmarking favorably against the current standard of care in preclinical and clinical nephropathy models. This comparison guide provides an objective analysis of **Diosuxentan's** performance against established treatments, supported by experimental data.

Executive Summary

Diosuxentan's mechanism of action, centered on the selective blockade of the endothelin A receptor, addresses a key pathway in the progression of kidney disease. By inhibiting the effects of endothelin-1 (ET-1), a potent vasoconstrictor and pro-inflammatory molecule, **Diosuxentan** has been shown to modulate renal hemodynamics, counter inflammation and fibrosis, and ultimately reduce the leakage of protein into the urine (proteinuria), a hallmark of kidney damage.^[1]

Clinical data from the Phase 2 2-SUCCEED study demonstrated that **Diosuxentan**, when added to a standard-of-care regimen of angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARBs), resulted in a dose-dependent and statistically significant reduction in proteinuria in patients with both IgAN and DKD.^{[1][2][3]} Notably, the 20 mg dose of **Diosuxentan** showed the most substantial impact.^{[2][3]}

This performance is particularly noteworthy when compared to the current standard of care, which primarily relies on renin-angiotensin-aldosterone system (RAAS) inhibitors (ACEis and ARBs) and, more recently, sodium-glucose cotransporter-2 (SGLT2) inhibitors.[4][5][6][7][8] While these agents are effective in slowing disease progression, a significant number of patients continue to have persistent proteinuria, indicating a need for additional therapeutic strategies.

Comparative Data Analysis

The following tables summarize the performance of **Diosuxentan** in comparison to standard of care and other endothelin receptor antagonists in clinical trials for IgA Nephropathy.

Table 1: Change in Urine Protein-to-Creatinine Ratio (UPCR) in IgA Nephropathy Patients

Treatment	Study	Baseline UPCR (Median)	Treatment Duration	Placebo-Corrected Geometric Mean Change from Baseline in UPCR
Diosuxentan (SC0062) 5 mg	2-SUCCEED (Phase 2)	1.2 g/g	24 weeks	-22.4%
Diosuxentan (SC0062) 10 mg	2-SUCCEED (Phase 2)	1.2 g/g	24 weeks	-30.9%
Diosuxentan (SC0062) 20 mg	2-SUCCEED (Phase 2)	1.2 g/g	24 weeks	-51.6% [2]
Atrasentan	ALIGN (Phase 3 Interim)	Not Reported	36 weeks	-36.1% (vs. placebo on top of RAS inhibitor) [9]
Sparsentan	PROTECT (Phase 3 Interim)	Not Reported	36 weeks	-49.8% (vs. -15.1% for irbesartan) [10]

Table 2: Safety and Tolerability Profile

Treatment	Key Adverse Events
Diosuxentan (SC0062)	Well-tolerated with an acceptable safety profile, no increased risk of peripheral edema compared to placebo.[2][11]
Atrasentan	Favorable safety profile consistent with previously reported data.[9]
Sparsentan	Generally well-tolerated.[12]
Standard of Care (ACEi/ARBs)	Generally well-tolerated, but can cause cough (ACEi), hyperkalemia, and a small initial decrease in eGFR.
Standard of Care (SGLT2i)	Generally well-tolerated, but can increase the risk of genital yeast infections and diabetic ketoacidosis (rare).

Experimental Protocols

2-SUCCEED Phase 2 Study (Diosuxentan)

The efficacy and safety of **Diosuxentan** were evaluated in a Phase 2, randomized, double-blind, placebo-controlled, dose-finding clinical trial.

- Patient Population: Adults with biopsy-proven IgA nephropathy, eGFR ≥ 30 ml/min/1.73 m², and UPCR ≥ 750 mg/g despite being on a maximum tolerated dose of an ACEi or ARB.[2]
- Intervention: Patients were randomized to receive placebo or **Diosuxentan** at doses of 5 mg, 10 mg, or 20 mg once daily for 24 weeks.[2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour UPCR at week 12.[2] Secondary endpoints included the change in UPCR at other time points and changes in eGFR.[11]
- Safety Assessment: Safety was monitored through the recording of treatment-emergent adverse events and serious adverse events.[11]

ALIGN Phase 3 Study (Atrasentan)

This was a Phase 3, multinational, double-blind, randomized, placebo-controlled trial.

- Patient Population: Adults with biopsy-proven IgA nephropathy, total urinary protein excretion of at least 1 g per day, and an eGFR of at least 30 ml/min/1.73 m².[\[13\]](#)
- Intervention: Patients were randomly assigned to receive atrasentan (0.75 mg per day) or a matched placebo, in addition to supportive care with a RAS inhibitor.[\[9\]](#)[\[13\]](#)
- Primary Endpoint: The primary outcome was the change in the 24-hour UPCR from baseline to week 36.[\[13\]](#)[\[14\]](#)

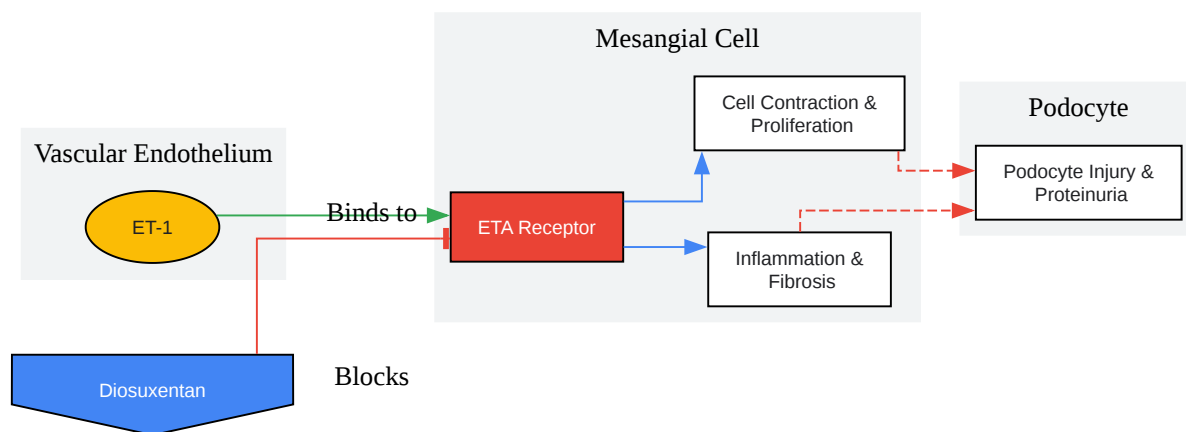
PROTECT Phase 3 Study (Sparsentan)

This was an international, randomized, double-blind, active-controlled study.

- Patient Population: Adults with biopsy-proven IgA nephropathy and proteinuria of 1.0 g/day or higher despite maximized treatment with a RAS inhibitor for at least 12 weeks.[\[15\]](#)
- Intervention: Patients were randomly assigned in a 1:1 ratio to receive either sparsentan 400 mg once daily or irbesartan 300 mg once daily.[\[15\]](#)[\[16\]](#)
- Primary Endpoint: The primary efficacy endpoint was the change in proteinuria from baseline at week 36.[\[17\]](#)

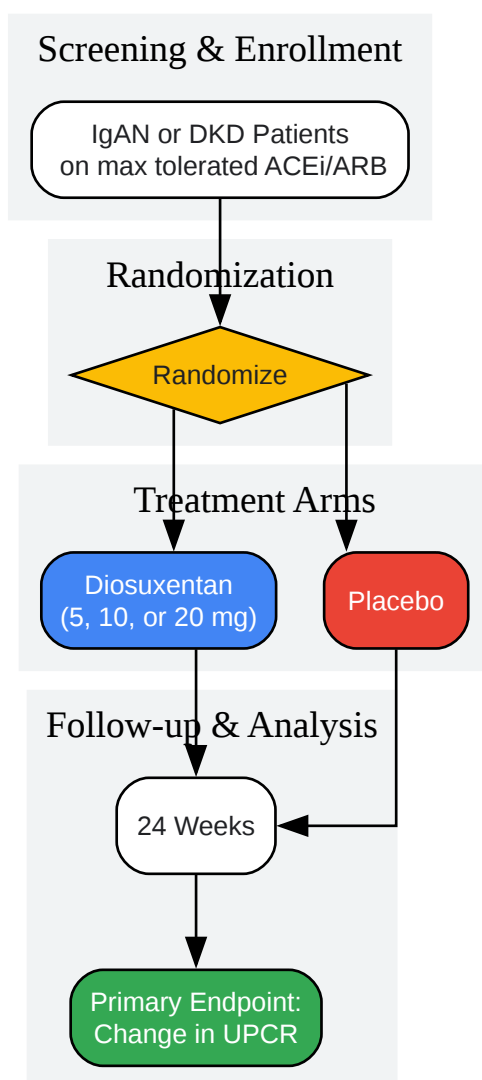
Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and the design of the clinical trials, the following diagrams are provided.



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Caption: **Diosuxentan's** mechanism of action in nephropathy.



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Caption: Workflow of the 2-SUCCEED Phase 2 clinical trial.

Conclusion

Diosuxentan has demonstrated a clinically meaningful and statistically significant reduction in proteinuria in patients with IgA nephropathy and diabetic kidney disease who are already receiving standard-of-care treatment. Its performance, particularly at the 20 mg dose, appears comparable to or potentially better than other endothelin receptor antagonists in development, although direct head-to-head trials are needed for a definitive comparison. The favorable safety profile, especially the lack of significant fluid retention, is a promising feature. As a selective ETA receptor antagonist, **Diosuxentan** represents a targeted approach to addressing the

underlying pathophysiology of nephropathy and holds the potential to become a valuable addition to the therapeutic armamentarium for patients with chronic kidney disease. Further long-term data from ongoing and future studies will be crucial to fully establish its role in preserving kidney function and improving patient outcomes.

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